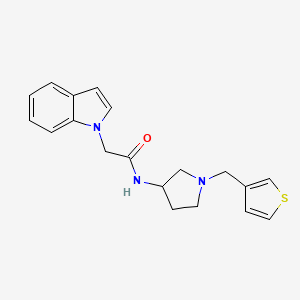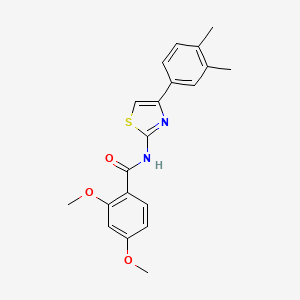
2-(1H-indol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide is a complex organic compound that features an indole ring, a thiophene ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with an indole derivative, the indole ring is functionalized to introduce the acetamide group.
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized separately, often through cyclization reactions involving amines and aldehydes or ketones.
Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene moiety to the pyrrolidine ring.
Final Coupling: The final step involves coupling the indole derivative with the thiophene-pyrrolidine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indole or thiophene rings using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the acetamide group or the rings, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or thiophene rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents (e.g., bromine) for electrophilic substitution, or nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, useful in drug development and material science.
Material Science: Its unique structure makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, in medicinal applications, it may bind to neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)acetamide: Similar structure but with a different position of the thiophene ring.
2-(1H-indol-1-yl)-N-(1-(furan-3-ylmethyl)pyrrolidin-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
2-(1H-indol-1-yl)-N-(1-(benzyl)pyrrolidin-3-yl)acetamide: Similar structure but with a benzyl group instead of a thiophene ring.
Uniqueness
The uniqueness of 2-(1H-indol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide lies in its specific combination of indole, thiophene, and pyrrolidine rings, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as in drug design and material science.
Properties
IUPAC Name |
2-indol-1-yl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c23-19(13-22-9-5-16-3-1-2-4-18(16)22)20-17-6-8-21(12-17)11-15-7-10-24-14-15/h1-5,7,9-10,14,17H,6,8,11-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSKIRAWCAJDGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C=CC3=CC=CC=C32)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Pentan-3-ylidene)amino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide](/img/structure/B2462618.png)


![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2462621.png)
![5-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2462624.png)
![2-(3,4-dimethylphenyl)-5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2462627.png)
![N-(4-chlorophenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2462628.png)
![N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2462629.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2462632.png)

![2-(4-Ethoxyphenyl)-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2462635.png)
